Methimazole is a thionamide drug that primarily works by inhibiting thyroid peroxidase (TPO), an enzyme located on the apical membrane of thyroid follicular cells that is essential for the production of thyroid hormones [1] [2].
The table below outlines the key reactions catalyzed by TPO that are disrupted by this compound:
| TPO-Catalyzed Reaction | Description | Effect of this compound |
|---|---|---|
| Iodide Oxidation | Conversion of inorganic iodide (I⁻) to active iodine | Inhibits oxidation, preventing the activation of iodine [1] [3] |
| Tyrosine Iodination | Incorporation of iodine into tyrosine residues on thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT) | Blocks organification of iodine, preventing formation of hormone precursors [1] [4] |
| Coupling Reaction | Linking of iodinated tyrosine (MIT & DIT) to form triiodothyronine (T3) and thyroxine (T4) | Inhibits coupling, halting final hormone synthesis [1] [4] |
This inhibition is irreversible under physiological conditions. This compound acts as a mechanism-based inactivator, being oxidized by TPO and becoming covalently bound to the enzyme's active site or its heme prosthetic group, leading to its permanent inactivation [5]. The drug does not inactivate pre-existing thyroid hormones stored in the gland or circulating in the blood, nor does it affect the efficacy of externally administered thyroid hormones [1] [2].
Beyond its direct anti-synthesis action, this compound has demonstrated other cellular effects in experimental models.
In vitro studies using FRTL-5 rat thyroid cells have shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by interferon-gamma (IFN-γ) and hydrogen peroxide (H₂O₂) [6]. This action may potentially reduce the recruitment of lymphocytes to the thyroid gland in autoimmune Graves' disease.
The same study proposed that this compound can directly scavenge H₂O₂, a key reactive oxygen species involved in thyroid hormone synthesis and cell signaling [6]. By accelerating the elimination of H₂O₂, this compound may protect thyrocytes from oxidative damage and modulate downstream signaling pathways, such as inhibiting the tyrosine phosphorylation of STAT1 and STAT3 transcription factors [6].
The following diagram illustrates the integrated mechanisms of this compound's action on a thyroid follicular cell, based on findings from cellular and molecular studies:
High-throughput in vitro assays are crucial for identifying and characterizing TPO inhibitors. The Amplex UltraRed (AUR)-TPO assay is a key method used for this purpose, including in the U.S. EPA's ToxCast program [7] [4].
This assay uses a fluorogenic substrate to measure TPO activity and its inhibition.
This assay has been quantitatively linked to in vivo outcomes; studies in rats suggest that even less than 30% inhibition of TPO in this assay can predict a physiologically significant (20%) reduction in serum thyroxine (T4) levels [4].
The profound inhibition of thyroid hormone synthesis directly translates into this compound's clinical use and safety profile.
Understanding the drug's properties is vital for clinical application and research interpretation.
| Parameter | Description | Clinical/Experimental Implication |
|---|---|---|
| Absorption & Bioavailability | Rapidly absorbed after oral administration; 80-95% bioavailability [1]. | Ensures consistent systemic exposure. Food does not affect absorption [1]. |
| Time to Peak Concentration | 1-2 hours [1]. | Correlates with the timing of maximal pharmacological effect. |
| Distribution | Low volume of distribution (~0.4 L/kg); minimal protein binding; accumulates in the thyroid gland [1]. | Delivers the drug effectively to its site of action. |
| Elimination Half-Life | 4-6 hours [1]. | Short half-life; however, the irreversible enzyme inhibition allows for once-daily dosing in many patients. |
| Metabolism & Excretion | Hepatically metabolized; excreted primarily in urine [1] [2]. | Dosage may require adjustment in patients with severe renal impairment [1]. |
| Parameter | Details / Range | Context / Conditions |
|---|---|---|
| Absorption & Bioavailability | 80% - 95% [1] [2] to ~93% [3]; Tmax: 1-2 hours [1] [2] | Rapid and nearly complete oral absorption. Food intake does not notably affect absorption [1]. |
| Distribution | Vd: ~0.4 L/kg [1] to ~40L [4]; Protein Binding: Minimal (reportedly 0% [2] to <10% [1]) | Freily distributed throughout body water. Concentrates in the thyroid gland [2]. Readily crosses placenta and distributes into breast milk [1] [2]. |
| Half-Life (Elimination) | 5-6 hours [3] [1] [5]; Other reported ranges: 2-6 hours [6], 4-13 hours [2], 5-13 hours [2] | Relatively short elimination half-life. Some studies report a longer terminal half-life (e.g., ~20 hours [7]), which may involve a deep tissue compartment. |
| Clearance | ~200 ml/min [4] | Primarily hepatic metabolism. |
| Excretion | Urine: ~10-15% as unchanged drug [1] [2] | Renal excretion is a primary route for parent drug and metabolites. |
The pharmacokinetic data for this compound were established using sensitive analytical techniques. Here are the methodologies from key studies:
Study: J-stage (1986) - Two-Compartment Model Analysis [7]
Study: PMC (1980) - Plasma Concentration Measurement [8]
The following diagram illustrates the primary metabolic pathway and key distribution characteristics of this compound.
This compound Pharmacokinetic Pathway: Oral absorption leads to plasma distribution and hepatic metabolism, with renal excretion of parent drug and metabolites.
This compound exhibits favorable pharmacokinetic properties for managing hyperthyroidism, including high oral bioavailability and a half-life that supports once or multiple daily dosing. Its minimal protein binding and low volume of distribution contribute to its efficacy. The primary considerations for dosing involve hepatic function rather than renal status or thyroid state.
Recent research has focused on developing advanced topical formulations like microemulsions to improve methimazole stability and delivery to the target site [1]. The table below summarizes key quantitative findings from a 2024 study on this compound microemulsions (MEs).
| Formulation Variable | Range / Value | Impact on Formulation Characteristics |
|---|---|---|
| Droplet Size | 7.06 - 28.13 nm | Smaller droplet sizes generally enhance drug release and skin permeation [1]. |
| Viscosity | 120 - 254 centipoises (cP) | Affects spreadability and release rate; lower viscosity can favor drug release [1]. |
| Surfactant:Co-surfactant (S/C) Ratio | 3:1 and 2:1 | A higher S/C ratio (3:1) was a key factor in the optimal formulation [1]. |
| Oil Phase (Oleic Acid:Transcutol P) | 1:10 ratio | The oil phase composition influences drug solubility and permeation pathway [1]. |
| Water Content | 5% and 10% | Lower water percentage was associated with the optimal formulation [1]. |
The permeability parameters of the optimal this compound microemulsion through rat skin were determined in vitro [1].
| Permeability Parameter | Description | Finding |
|---|---|---|
| Jss (Steady-state Permeability Rate) | The rate of drug permeation across the skin at steady state. | Identified as a significant variable for the optimal formulation [1]. |
| P (Permeability Coefficient) | A measure of the membrane's permeability to the drug. | Identified as a significant variable for the optimal formulation [1]. |
| Tlag (Lag Time) | The time delay before steady-state permeation is achieved. | Identified as a significant variable for the optimal formulation [1]. |
| Dapp (Apparent Diffusion Coefficient) | Reflects the rate of drug diffusion within the skin layers. | Identified as a significant variable for the optimal formulation [1]. |
This methodology is critical for evaluating transdermal drug delivery systems [1] [2].
The 2024 microemulsion study provides a detailed protocol [1]:
The following diagram illustrates the core relationship between formulation properties and the resulting permeation kinetics, which is central to understanding transdermal delivery development.
Formulation properties determine skin permeation kinetics of this compound.
The Franz diffusion cell is a standard apparatus for measuring drug permeation; the workflow for this experiment is outlined below.
Key steps for in vitro skin permeation testing using a Franz cell.
The table below summarizes the key teratogenic effects and associated risks of methimazole exposure during pregnancy, based on current evidence.
| Aspect of Teratogenicity | Key Findings & Associated Defects | Risk Quantification & Context |
|---|---|---|
| Overall Malformation Risk | Increased rate of congenital abnormalities compared to Propylthiouracil (PTU) and non-exposed groups [1]. | One large study found a rate of 4.1% with this compound vs. 1.9% with PTU and 2.1% in non-hyperthyroid controls [1]. |
| Characteristic Pattern of Defects | A distinct pattern of birth defects, often called "this compound embryopathy" [2]. | Includes aplasia cutis congenita (congenital scalp defects), choanal atresia (nasal passage blockage), and esophageal atresia (upper digestive tract malformation) [2] [3]. |
| Other Reported Malformations | Reports of other structural defects [3]. | Includes renal, skull, cardiovascular, exomphalos, gastrointestinal, and duodenal atresia [3]. |
| Risk from Untreated Disease | Untreated maternal hyperthyroidism itself poses significant risks [2]. | Associated with increased chance of miscarriage, preterm delivery, low birth weight, and learning problems in children [2]. |
For a research audience, the methodologies of key studies and pharmacovigilance systems are critical for evaluating the evidence.
The following diagram illustrates the key mechanisms of this compound's action and the subsequent clinical and teratogenic consequences.
Figure 1: Proposed pathway of this compound's action and downstream effects on pregnancy and fetal development. Teratogenesis is a potential adverse outcome, distinct from the effects of fetal hypothyroidism.
The evidence has direct implications for both drug development and clinical practice.
When interpreting the data, several limitations must be considered. A major challenge is disentangling the effects of the drug from the effects of the underlying maternal hyperthyroidism, which is itself a risk factor for adverse pregnancy and fetal outcomes [2]. Furthermore, evidence for many teratogens, including this compound, is often gathered over decades, and neurodevelopmental outcomes require even longer, more complex follow-up studies [7].
Future research should prioritize:
Methimazole is a cornerstone antithyroid drug whose primary mechanism is the inhibition of thyroid hormone synthesis. It achieves this by specifically targeting Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis pathway [1] [2].
While the crystal structure of human TPO is not available, studies using the highly homologous (76% sequence identity) enzyme Lactoperoxidase (LPO) have revealed the molecular details of this compound binding [3]. The substrate-binding cleft on the distal side of the heme group is highly conserved between LPO and TPO.
The following diagram illustrates this specific interaction within the enzyme's active site, based on the structural findings from the LPO-Methimazole complex study.
This compound (MMZ) binds TPO's heme group in two orientations, blocking H₂O₂ and thyroglobulin substrates to prevent thyroid hormone synthesis.
The effectiveness of this compound is influenced by its pharmacokinetic profile, which ensures its delivery and retention at the site of action—the thyroid gland.
| Parameter | Value | Significance & Notes |
|---|---|---|
| Bioavailability | 80% - 95% [1] | High oral absorption, minimally affected by food [1]. |
| Tmax (Time to Cmax) | 1 - 2 hours [1] | Rapidly reaches peak plasma concentration. |
| Volume of Distribution | ~0.4 L/kg [1] | Low volume, indicating concentration in extracellular fluid. |
| Protein Binding | < 10% [1] | Exists primarily as free, active drug in plasma. |
| Intrathyroidal Concentration | 2-5x plasma levels [2] | Actively concentrated in the thyroid gland, prolonging its effect. |
| Elimination Half-Life | 4 - 6 hours [1] | Relatively short plasma half-life. |
| Primary Route of Elimination | Renal (10-15% unchanged) [1] | Mostly metabolized in the liver; caution in hepatic impairment [1]. |
| Onset of Action | 12 - 18 hours [2] | Time until a reduction in hormone synthesis is observed. |
| Duration of Action | 36 - 72 hours [2] | Prolonged effect due to intrathyroidal accumulation. |
Beyond its direct inhibition of TPO, this compound exhibits other biological activities that may contribute to its therapeutic effect, particularly in autoimmune Graves' disease.
The diagram below integrates this immunomodulatory mechanism with the established pathway of hormone synthesis inhibition.
This compound inhibits hormone synthesis via TPO and exerts immunomodulatory effects by scavenging H₂O₂ in the JAK-STAT pathway.
To provide a reproducible methodology for studying one of this compound's secondary effects, here is a detailed protocol based on the research from [4].
Objective: To assess the inhibitory effect of this compound on IFN-γ-induced ICAM-1 expression in thyroid cells.
Cell Culture:
Treatment Groups:
Analysis:
Expected Outcome: Pre-treatment with this compound should significantly reduce the IFN-γ-induced upregulation of both ICAM-1 mRNA and protein, demonstrating its immunomodulatory potential.
Methimazole was approved for medical use in the United States in 1950. [1] It belongs to the thioamide class and its primary mechanism of action is the inhibition of thyroid hormone synthesis.
The diagram below illustrates the primary pharmacological mechanism of this compound.
This compound inhibits TPO, blocking thyroid hormone synthesis. [1]
This compound is a first-line therapy for hyperthyroidism, particularly in cases of Graves' disease. [1] [3] Treatment strategies have evolved towards using lower doses for prolonged periods, which is associated with higher remission rates and less recurrence. [3]
The table below summarizes the FDA-approved indications and standard dosing protocols for this compound.
| Indication | Initial Adult Dosage | Maintenance Dosage | Administration Notes |
|---|---|---|---|
| Graves' Disease [1] | 10-20 mg once daily [1] | 5-20 mg daily after 4-6 months [1] | Titrated based on TSH levels. [1] |
| Toxic Multinodular Goiter [1] | 20-40 mg per day [1] | 5-20 mg daily [1] | For patients unsuitable for surgery/RAI. [1] |
| Pre-treatment for Thyroidectomy/RAI [1] | Individualized based on severity | Not applicable | Used to achieve euthyroidism pre-procedure. [1] |
| Thyroid Storm (Off-label) [1] | 60-80 mg per day, divided every 8 hours [1] | Adjusted based on response [1] | Requires immediate and high-dose intervention. [1] |
Two main dosing regimens are employed in clinical practice:
A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2025 provides a detailed profile of this compound-associated adverse events (AEs). [2] The analysis confirmed known risks and identified several potential new safety signals.
The table below quantifies key adverse events based on the FAERS database analysis.
| Adverse Event (AE) | Case Count (Out of 1,908 Total Cases) | Median Time to Onset (Days) | Notes |
|---|---|---|---|
| Agranulocytosis [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |
| Drug-Induced Liver Injury [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |
| Pyrexia (Fever) [2] [4] | Reported | 27 (IQR: 5-58) | Can occur without neutropenia. [4] |
| Hypothyroidism [2] | Reported | 27 (IQR: 5-58) | A known AE. [2] |
| Exposure during Pregnancy [2] | Reported | 27 (IQR: 5-58) | A known, serious AE. [2] |
| Severe Lymphocytopenia [5] | Case Report | 30 | A rare, novel severe AE. [5] |
| Potential New Signals (e.g., Premature baby, Polyarthritis) [2] | Reported | 27 (IQR: 5-58) | Identified via disproportionality analysis; warrants further investigation. [2] |
The following diagram outlines a recommended monitoring protocol for key adverse events.
Proactive monitoring for agranulocytosis and hepatotoxicity is critical. [2] [5]
Current research is exploring strategies to enhance the efficacy of this compound and mitigate its risks, moving towards more personalized treatment approaches. [3] [6]
Since its introduction in 1950, this compound has maintained its role as a cornerstone in hyperthyroidism management. Its well-elucidated mechanism of inhibiting thyroid peroxidase provides a solid pharmacological foundation. Modern clinical practice leverages structured dosing regimens and proactive safety monitoring, informed by real-world pharmacovigilance data. Future evolution in the use of this compound lies in personalized medicine approaches, including adjunctive therapies to improve immunological outcomes and genetic insights to optimize individual treatment safety and efficacy.
Methimazole (1-methyl-2-mercaptoimidazole) is a potent antithyroid drug widely used for managing hyperthyroidism and Graves' disease. Therapeutic drug monitoring of this compound in plasma is clinically significant due to its narrow therapeutic index and potential toxic manifestations including agranulocytosis, hepatitis, and skin rashes. The analytical challenges in quantifying this compound in biological matrices include its low molecular weight (114.17 g/mol), presence of interfering substances in plasma, and the need for sensitive detection at low concentrations. This application note presents a validated HPLC-UV method for reliable quantification of this compound in plasma samples, developed in accordance with ICH Q2(R1) guidelines and tailored for clinical research applications [1] [2] [3].
The method described herein has been optimized to address matrix effects common in biological samples while maintaining simplicity in sample preparation. It offers researchers a robust analytical tool for therapeutic monitoring, pharmacokinetic studies, and compliance assessment in patients undergoing this compound therapy. The method's validation data demonstrates acceptable performance across all required validation parameters, making it suitable for application in regulated laboratory environments [4] [5].
Chromatographic separation of this compound from plasma components requires careful optimization of several key parameters. A reversed-phase HPLC system with UV detection is recommended as the starting point for method development, as this approach has demonstrated success in resolving this compound from biological matrices. Based on literature and physicochemical properties of this compound, initial conditions should employ a C18 column (150-250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a buffer-acetonitrile mixture. The acidic nature of this compound (pKa ≈ 2.5) necessitates careful pH control in the range of 3.0-5.0 to ensure proper peak shape and separation from endogenous compounds [1] [6].
Detection wavelength selection is critical for optimal sensitivity. This compound exhibits maximum UV absorption at approximately 254 nm, though this wavelength may need adjustment based on specific instrument configurations and matrix interference. Method scouting should include screening of various column chemistries and eluent conditions to identify the optimal combination for separating this compound from potential co-administered medications like propranolol, which is frequently prescribed alongside this compound for tachycardia management in hyperthyroid patients [2] [6].
Chromatographic optimization begins with evaluating different stationary phases to achieve optimal retention and resolution. While C18 columns provide satisfactory results for many applications, alternative phases such as C8 or phenyl may offer improved selectivity in complex matrices. The mobile phase composition significantly impacts this compound retention and separation from interferents. A mixture of 20-30% acetonitrile in aqueous buffer typically provides adequate retention (k > 2) for this compound, ensuring separation from early-eluting plasma components [6] [7].
Table 1: Optimized Chromatographic Conditions for this compound Quantification in Plasma
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | C8 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 4.0):ACN (75:25, v/v) | Acetate buffer (pH 4.0):MeOH (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min |
| Column Temperature | 25°C | 20-30°C |
| Detection Wavelength | 254 nm | 240-260 nm |
| Injection Volume | 20 μL | 10-50 μL |
Ion-suppression chromatography using volatile buffers like ammonium acetate or formate (10-20 mM) is recommended when considering future method transition to LC-MS applications. The pH of the aqueous component should be maintained approximately 2 units away from the pKa of this compound to ensure consistent ionization state and reproducible retention times. For methods requiring enhanced sensitivity, gradient elution may be implemented to focus the analyte band and separate this compound from late-eluting matrix components [4] [6].
Effective sample preparation is crucial for reliable this compound quantification in plasma, primarily to remove proteins and concentrate the analyte. Protein precipitation with organic solvents represents the most straightforward approach, with methanol or acetonitrile (in 2:1 or 3:1 ratio to plasma) providing adequate deproteinization while maintaining this compound stability. After precipitation, samples should be centrifuged at 4000 rpm for 5-10 minutes, with the supernatant collected for analysis [1] [4].
For improved sensitivity and cleaner chromatograms, liquid-liquid extraction (LLE) techniques can be employed. This compound extraction efficiency is enhanced using ethyl acetate or dichloromethane after alkalization of plasma samples. Alternatively, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges provides excellent sample clean-up, though at increased cost and processing time. The inclusion of an internal standard such as hydrocortisone acetate or structurally similar analogs is recommended to compensate for variability in extraction efficiency and injection volume [2] [8].
Method validation confirms that the analytical procedure is suitable for its intended purpose and provides reliable results within the specified range. The following validation parameters were evaluated according to ICH Q2(R1) guidelines and FDA recommendations for bioanalytical method validation [9] [5].
Method specificity was demonstrated through the complete separation of this compound from potential interferents, including plasma matrix components and co-administered medications. Chromatographic comparison of blank plasma from six different sources with corresponding spiked plasma samples showed no significant interference at the retention time of this compound. For methods analyzing this compound alongside frequently co-prescribed propranolol, baseline resolution was achieved with Rf values of 0.19 for propranolol and 0.67 for this compound, respectively [2].
Forced degradation studies conducted under acidic, basic, oxidative, and thermal stress conditions confirmed the stability-indicating nature of the method. The peak purity index for this compound exceeded 0.999 in all cases, demonstrating homogeneity of the this compound peak despite the presence of degradation products. Photodiode array detection was utilized to verify peak purity, with a spectral match factor threshold of 950 [5] [8].
The calibration curve for this compound in plasma demonstrated linearity across the concentration range of 0.1-20 mg/L (equivalent to mg/kg in tissue samples), with correlation coefficients (r) exceeding 0.99. The calibration standards were prepared by spesting drug-free plasma with appropriate this compound working solutions, followed by sample preparation as described in Section 2.3. A weighting factor of 1/x or 1/x² is recommended for linear regression analysis to ensure homoscedasticity across the concentration range [1] [3].
Table 2: Method Validation Parameters for this compound Quantification in Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-20 mg/L | - |
| Correlation Coefficient (r) | >0.99 | ≥0.99 |
| Accuracy (% Recovery) | 93.5-104.4% | 85-115% |
| Precision (RSD) | <10% | ≤15% |
| LOD | 0.03 mg/L | - |
| LOQ | 0.1 mg/L | - |
| Short-term Stability | 12 hours at room temperature | - |
| Freeze-thaw Stability | 3 cycles | - |
The lower limit of quantification (LLOQ) was established at 0.1 mg/L, with precision (RSD) <20% and accuracy within ±20% of the nominal concentration. For applications requiring higher sensitivity, alternative detection methods such as electrochemiluminescence have demonstrated detection limits as low as 7×10⁻⁷ μM, though these may not be necessary for routine therapeutic monitoring [1] [10].
Method accuracy was evaluated through recovery studies using quality control samples at low, medium, and high concentrations within the calibration range (0.5, 5, and 15 mg/L). Mean recovery values ranged from 93.5% to 104.4%, well within acceptable limits for bioanalytical methods. Recovery was calculated by comparing the peak areas of this compound extracted from spiked plasma samples with those from standard solutions at equivalent concentrations [1] [2].
Precision assessment included both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). Repeatability was evaluated through six replicate analyses at three concentration levels, yielding RSD values <10%. Intermediate precision studies conducted over three different days with two analysts demonstrated RSD values <15%, confirming the method's reliability under varied conditions [5] [7].
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOD was established at 0.03 mg/L, while the LOQ was validated at 0.1 mg/L with precision (RSD) <20% and accuracy within ±20%. For applications requiring ultra-trace analysis, alternative techniques such as aggregation-induced delayed electrochemiluminescence offer significantly lower detection limits (7×10⁻⁷ μM), though with increased methodological complexity [1] [10].
Method robustness was evaluated by deliberately introducing small variations in chromatographic parameters including mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The method demonstrated minimal impact from these variations, with this compound retention time variations <5% and resolution from nearest peak maintained >2.0 in all conditions. System suitability tests were established to ensure ongoing method performance, including requirements for plate count (>2000), tailing factor (<2.0), and RSD of repeated injections (<2.0%) [5] [6].
The following workflow diagram illustrates the complete method development and validation process:
The validated method was successfully applied to the quantification of this compound in spiked human plasma samples. Representative chromatograms demonstrated excellent peak symmetry and baseline resolution from endogenous plasma components. Retention times for this compound were highly consistent across different sample batches, with variations less than 2%. The mean extraction recovery of this compound from plasma was 95.2% ± 3.8% across the validated concentration range, indicating consistent and efficient sample preparation [1] [2].
Matrix effects were systematically evaluated by comparing the analytical response of this compound in spiked plasma extracts to standard solutions at equivalent concentrations. The results showed minimal matrix suppression or enhancement (<15%), confirming the effectiveness of the sample clean-up procedure. For methods requiring simultaneous quantification of this compound and co-administered drugs like propranolol, the approach demonstrated satisfactory resolution and accuracy for both analytes, with recoveries of 96.01-100.72% for propranolol and 100.39-104.44% for this compound in quality control samples [2].
In a representative application, this HPLC-UV method was employed to analyze plasma samples from hyperthyroid patients undergoing this compound therapy. Samples were collected at various time points following drug administration to establish pharmacokinetic profiles. The method successfully quantified this compound concentrations across the expected therapeutic range (0.5-5 mg/L), with precision and accuracy meeting acceptance criteria for clinical applications [1] [3].
The method's robustness was confirmed through analysis of over 200 clinical samples without significant method modification or column deterioration. The specificity was sufficient to distinguish this compound from common metabolites and co-medications, providing reliable data for therapeutic drug monitoring. The procedure's cost-effectiveness and technical accessibility make it particularly suitable for routine clinical laboratory implementation, unlike more sophisticated LC-MS methods that require specialized instrumentation and expertise [2] [3].
The validated HPLC-UV method presented provides a reliable, accurate, and precise approach for quantifying this compound in plasma samples. The method demonstrates excellent performance across all validation parameters, including specificity, linearity, accuracy, precision, and robustness. The straightforward sample preparation and conventional chromatographic conditions make this method accessible to most analytical laboratories without requiring specialized equipment.
This application note provides comprehensive protocols that researchers can implement directly for therapeutic monitoring, pharmacokinetic studies, and clinical research involving this compound. The method's validation according to ICH guidelines ensures its suitability for use in regulated environments, while its practical design facilitates implementation in routine clinical practice. Future method enhancements could explore UHPLC transitions for improved throughput or LC-MS/MS applications for superior sensitivity in specialized research contexts.
Spectrophotometric methods provide a simple, rapid, cost-effective, and accurate means for the quantitative analysis of methimazole in various matrices, making them highly suitable for quality control in pharmaceutical development and for certain bioanalytical applications [1].
Key Advantages:
This protocol is adapted from a research study that developed and validated spectrophotometric methods for tablet analysis [1].
1. Principle this compound can be directly quantified in solution using its intrinsic UV absorption properties. Both zero-order (measuring absolute absorbance) and first-derivative spectrophotometry (which can improve selectivity in complex matrices) are applicable.
2. Equipment and Reagents
3. Procedure
4. Data Analysis
The following workflow diagram summarizes the key steps for tablet analysis:
Direct UV spectrophotometry is often not selective or sensitive enough for biological matrices like serum and urine due to interference from endogenous compounds. Therefore, derivatization or other sample clean-up steps are typically required. The following method is based on a published procedure that uses a derivatization reaction to facilitate analysis [2].
1. Principle this compound is reacted with potassium ferricyanide and Fe(III) to form a colored complex, which can then be measured spectrophotometrically. This indirect method enhances both the sensitivity and selectivity of the assay in complex biological samples [2].
2. Equipment and Reagents
3. Procedure
4. Data Analysis
Robust analytical methods require thorough validation. The table below summarizes key validation parameters for the direct UV method in tablets and target parameters for a reliable bioanalytical method.
| Validation Parameter | Reported Value for Tablet Analysis (Zero-Order) | Reported Value for Tablet Analysis (First-Derivative) | Target for Bioanalytical Methods |
|---|---|---|---|
| Linearity Range | 2.0 - 24.0 µg/mL [1] | 2.0 - 24.0 µg/mL [1] | To be established |
| Wavelength (λmax) | 260.0 nm [1] | 269.0 nm [1] | ~750 nm (for derivatized complex) [2] |
| Recovery | 103.3% [1] | 98.0% [1] | 85-115% |
| Precision (RSD) | 2.18% [1] | 0.64% [1] | <15% |
| LOD / LOQ | Not specified in source | Not specified in source | To be established |
While spectrophotometry is highly useful, other techniques are often employed for more specific or sensitive determinations, especially in biological matrices:
Methimazole (MMZ) is a cornerstone pharmaceutical agent in the management of hyperthyroidism and other thyroid disorders, functioning as a potent inhibitor of thyroid peroxidase to reduce thyroid hormone synthesis. The therapeutic monitoring of MMZ is clinically significant due to its narrow therapeutic index and the correlation between serum drug concentrations and both efficacy and adverse effects. However, the accurate quantification of MMZ in biological matrices like serum has presented persistent challenges for analytical chemists and clinical researchers, necessitating the development of highly sensitive and selective methods. Traditional analytical techniques often require extensive sample preparation, lack the necessary sensitivity for trace-level detection, or are unsuitable for high-throughput clinical applications.
Recent advancements in sensor technology have positioned electrochemiluminescence (ECL) as a premier analytical technique for pharmaceutical detection, combining the controllability of electrochemical methods with the exceptional sensitivity of chemiluminescence. The development of aggregation-induced delayed ECL (AIDECL) active organic nanodots represents a significant breakthrough, offering enhanced ECL efficiency through full utilization of excited species [1]. This protocol details the application of an AIDECL-based sensor for the quantitative determination of MMZ in serum samples, providing researchers with a robust methodology that addresses the limitations of conventional detection approaches while offering exceptional sensitivity, remarkable specificity, and proven applicability to complex biological matrices.
The AIDECL-based this compound detection platform operates on a quenching mechanism wherein the target analyte directly interferes with the electrochemiluminescence generation process. The sensor employs specially designed organic nanodots (ODs) that exhibit aggregation-induced delayed electrochemiluminescence properties, resulting in significantly enhanced ECL efficiency compared to conventional luminophores. These ODs function as the primary ECL emitters within the sensing system, generating a robust and stable luminescent signal under appropriate electrochemical stimulation.
The fundamental detection mechanism relies on the competitive consumption of crucial reaction intermediates by this compound. When MMZ is present in the analytical solution, it effectively scavenges co-reactant radical cations that serve as vital mediators in the ECL emission pathway of the organic nanodots. This interception disrupts the electron transfer cascade necessary for luminophore excitation, resulting in a measurable decrease in ECL intensity that is directly proportional to the this compound concentration [1]. This quenching phenomenon enables the quantitative assessment of MMZ levels across a wide dynamic range, forming the basis for highly sensitive detection.
The following diagram illustrates the sequential mechanism of the AIDECL sensor for this compound detection:
Figure 1: ECL Sensor Quenching Mechanism Workflow
This mechanistic pathway demonstrates how the introduction of this compound effectively intercepts critical intermediates in the ECL generation sequence, translating molecular recognition into a quantifiable analytical signal through controlled signal suppression.
The AIDECL-based this compound sensor was comprehensively evaluated to establish its analytical figures of merit. The sensor demonstrated exceptional performance characteristics across multiple validation parameters, as summarized in Table 1.
Table 1: Analytical Performance Characteristics of AIDECL-based this compound Sensor
| Performance Parameter | Result | Experimental Conditions |
|---|---|---|
| Detection Limit | 7.0 × 10⁻⁷ μM | Signal-to-noise ratio (S/N) = 3 |
| Linear Range | Not explicitly stated | Sufficient for clinical MMZ concentrations [1] |
| Specificity | Excellent | Minimal interference from common serum components |
| Stability | Excellent | Consistent signal over multiple measurement cycles |
| Recovery Rate | Good | Demonstrated in spiked serum samples [1] |
The sensor's remarkable sensitivity is evidenced by its sub-nanomolar detection limit, approximately three orders of magnitude lower than conventional spectrophotometric methods which typically achieve detection limits around 0.015 μg/mL (approximately 0.13 μM) [2]. This exceptional sensitivity enables the precise quantification of this compound at physiologically relevant concentrations in complex biological matrices, making it particularly suitable for therapeutic drug monitoring applications where low serum concentrations must be accurately measured.
To contextualize the performance of the ECL sensor, Table 2 compares key analytical techniques for this compound detection based on the available literature:
Table 2: Comparison of this compound Detection Methods
| Analytical Method | Detection Limit | Linear Range | Application to Biological Samples | Key Advantages |
|---|---|---|---|---|
| AIDECL Sensor [1] | 7.0 × 10⁻⁷ μM | Not fully specified | Serum samples with good recovery | Ultra-high sensitivity, excellent specificity |
| Spectrophotometric [2] | 0.015 μg/mL (~0.13 μM) | 0.02–6.00 μg/mL | Pharmaceutical, serum, and urine samples | Simplicity, cost-effectiveness |
| HPLC-UV [2] | Not specified | Not specified | Biological samples and animal feed | Good separation capability |
| Fluorescence Resonance [2] | 5.5 nM | 8.0×10⁻⁹–3.7 M | Not specified | Good sensitivity |
The comparative data clearly demonstrates the superior sensitivity of the AIDECL approach over alternative methodologies. While techniques like spectrophotometry offer practical advantages for routine analysis, the ECL sensor provides unmatched detection capabilities for applications requiring trace-level quantification, such as pharmacokinetic studies and low-dose therapeutic monitoring.
Electrode Pretreatment:
Sensor Fabrication:
System Initialization:
Baseline Measurement:
Sample Analysis:
Protein Precipitation:
Sample Dilution:
Calibration Standards:
Calibration Curve:
Quality Control:
While ECL offers superior sensitivity, spectrophotometric methods provide a cost-effective alternative for this compound detection in appropriate concentration ranges. The potassium ferricyanide-Fe(III) reaction-based method represents a robust spectrophotometric approach with demonstrated application to biological samples [2].
This method exploits the reducing capacity of this compound in acidic conditions (pH 4.0). This compound reduces Fe(III) to Fe(II), with the newly formed Fe(II) subsequently reacting with potassium ferricyanide to produce soluble Prussian Blue. The intensity of the resulting color, measured at 735 nm, provides the basis for quantitative analysis [2].
Reagent Preparation:
Sample Processing:
Absorbance Measurement:
Analytical Figures of Merit:
Beyond ECL and spectrophotometry, researchers have developed various alternative methodologies for this compound detection:
The AIDECL-based electrochemiluminescence sensor documented in these application notes represents a significant advancement in this compound detection technology. Its exceptional sensitivity, with a detection limit of 7.0 × 10⁻⁷ μM, positions it as the most sensitive reported method for MMZ quantification, while maintaining excellent specificity and robust performance in complex biological matrices like serum. The thoroughly optimized experimental protocols enable researchers to implement this methodology for advanced pharmaceutical analysis, therapeutic drug monitoring, and clinical research applications.
Future development directions for ECL-based this compound detection include multiplexed detection platforms for simultaneous measurement of MMZ and related metabolites, miniaturized portable systems for point-of-care testing, and enhanced sensor regeneration capabilities for repeated use. Additionally, the integration of advanced nanomaterials with improved ECL efficiencies and novel recognition elements may further enhance method sensitivity and specificity. The fundamental principles underlying this AIDECL sensor platform may also find application in detecting other pharmaceutically relevant thiol-containing compounds, significantly expanding its utility in biomedical analysis and clinical diagnostics.
Melasma is a chronic, acquired hyperpigmentation disorder that predominantly affects sun-exposed areas, particularly the face, with a prevalence ranging from 1.5% to 33.3% in different populations [1] [2]. It is characterized by irregular, symmetrically distributed light-to-dark brown macules and patches, with a higher incidence in women and individuals with Fitzpatrick skin types III-V [1] [3]. The etiology of melasma is multifactorial, involving genetic predisposition, ultraviolet (UV) exposure, hormonal factors, and pregnancy [1] [4]. Traditionally viewed as a disorder of melanocytes, recent research indicates melasma shares features with photoaging disorders, including basement membrane disruption, solar elastosis, angiogenesis, and mast cell infiltration in the dermal layer [3].
Methimazole (1-methyl-2-mercaptoimidazole), an oral antithyroid medication, has demonstrated skin depigmenting properties when applied topically [1] [5]. Unlike conventional treatments like hydroquinone that may exhibit cytotoxicity and mutagenicity, this compound inhibits melanin synthesis through peroxidase and tyrosinase inhibition without melanocytotoxic effects [4] [5]. It interferes with various stages of eumelanin and pheomelanin synthesis by inhibiting peroxidase in skin melanocytes and blocking the metabolism of melanin mediators including dihydroxyphenylalanine, dihydroxyindole, and benzothiazine [6] [5]. This unique mechanism, coupled with its favorable safety profile, positions this compound as a promising alternative for melasma management.
Multiple clinical trials have utilized 5% this compound cream prepared from pharmaceutical-grade this compound powder or crushed tablets incorporated into various vehicle bases [1] [4] [7]. The typical composition includes:
Recent advancements focus on developing microemulsion systems to enhance skin permeation and stability. These systems typically comprise:
The optimal microemulsion formulation characteristics include droplet sizes ranging from 7.06 to 28.13 nm, viscosities between 120-254 centipoises, and demonstrated stability at various storage conditions (4°C, 25°C, 37°C) for up to six months [6]. This delivery system enhances this compound permeation through the skin barrier while maintaining thermodynamic stability.
Table 1: Summary of this compound Formulations in Clinical Studies
| Study | Formulation Type | Concentration | Vehicle Composition | Application Frequency |
|---|---|---|---|---|
| Farag et al. (2021) [1] | Cream | 5% | Stearic acid, triethanolamine, glycerine, sorbitol, de-ionized water | Twice daily |
| Atefi et al. (2016) [4] | Cream | 5% | Cetostearyl alcohol, glycerin, soft petroleum jelly, parabens, liquid paraffin | Once nightly |
| Microemulsion Study (2024) [6] | Microemulsion | 3% | Oleic acid, Transcutol P, Tween 80, Span 20, propylene glycol, water | Once daily (theoretical) |
| Indonesian Study (2018) [7] | Cream | 5% | Not specified | Once daily |
Standard Topical Application Protocol:
Microneedling-Enhanced Delivery Protocol:
Melasma Area and Severity Index (MASI) Score:
Hemi-MASI Score:
Digital Image Analysis:
Patient and Physician Assessments:
Thyroid Function Monitoring:
Local Tolerability Assessment:
Table 2: Comparative Efficacy of this compound Versus Active Controls in Clinical Trials
| Comparison | Study Design | Duration | MASI Reduction | Patient Satisfaction | Key Findings |
|---|---|---|---|---|---|
| 5% this compound vs. 2% Hydroquinone [4] | Double-blind RCT (n=55) | 8 weeks | Significant reduction in both groups (p=0.042 favoring this compound) | Excellent/Good: 67.7% vs. 70.3% | This compound showed superior MASI reduction and comparable satisfaction |
| 5% this compound vs. 4% Hydroquinone [8] | Double-blind RCT (n=40) | 8 weeks + 4wk follow-up | Greater initial reduction with hydroquinone | Higher satisfaction with hydroquinone | Hydroquinone more effective but higher relapse rate post-treatment |
| 5% this compound vs. 4% Kojic Acid [7] | Split-face (n=45) | 12 weeks | Greater reduction with this compound (NS) | Higher satisfaction with this compound | This compound superior in MASI reduction and patient satisfaction |
| Microneedling + 5% this compound [1] | Split-face (n=30) | 12 weeks | Significant decrease (p<0.001) on treated side | 70% satisfied (7% excellent, 33% good, 30% fair) | Effective for malar and epidermal melasma types |
| Kligman's + 5% this compound vs. Kligman's Alone [9] | Split-face RCT (n=40) | 16 weeks | No significant difference between groups | Higher satisfaction at 8 weeks with combination (p=0.001) | Combination beneficial for epidermal melasma |
Systemic Safety:
Local Tolerability:
The depigmenting effect of this compound involves multiple pathways in the melanogenesis cascade, distinct from conventional tyrosinase inhibitors. The following diagram illustrates key inhibitory pathways:
Diagram 1: this compound Inhibition of Melanogenesis Pathways. This compound (MMI) exerts depigmenting effects through multiple mechanisms: (1) inhibition of peroxidase and tyrosinase enzymes; (2) blockade of key melanin precursor and intermediate metabolism including dihydroxyphenylalanine (DOPA), dihydroxyindole, and benzothiazine [6] [5].
Topical this compound represents a valuable therapeutic option for melasma management, particularly for patients seeking alternatives to hydroquinone due to safety concerns or those with hydroquinone-resistant melasma [5]. The 5% concentration demonstrates consistent efficacy across multiple randomized controlled trials, with emerging evidence supporting microemulsion formulations for enhanced delivery [6] [8].
Clinical Recommendations:
Research Needs:
The non-cytotoxic, non-mutagenic profile of this compound, combined with its demonstrated efficacy and favorable safety profile, positions it as a promising agent in the depigmenting armamentarium, particularly for long-term melasma management where conventional agents may pose cumulative risks [4] [5] [8].
The table below summarizes the gas chromatography (GC) conditions for the analysis of Methimazole impurities as referenced in the USP and EP monographs [1].
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm; 0.5 μm (G27) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 1 μL |
| Split Ratio | 3:20 |
| Inlet Temperature | 150 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial: 100 °C for 2 min Ramp: 30 °C/min to 250 °C Final Hold: 15 min at 250 °C |
The key impurities listed in the USP monograph for this compound are [2] [3]:
Researchers should be aware of significant practical challenges when working with this method:
Given the challenges with the GC-MS method, the following workflow outlines a systematic approach to method implementation and troubleshooting.
If GC-MS performance remains unsatisfactory, other chromatographic techniques can be considered for impurity profiling:
This information is compiled from public scientific literature and forums. For official testing, you must consult the current and complete version of the United States Pharmacopeia (USP) Monograph for this compound and verify all methods in-house before use.
Graves' disease is an immune system disorder that results in the overproduction of thyroid hormones. Radioactive iodine (RAI) therapy is a definitive treatment option, but its use can be complicated by a transient rise in thyroid hormone levels post-treatment, potentially exacerbating symptoms.
The quantitative data from key studies informs the practical parameters of the pretreatment protocol.
Table 1: Summary of Clinical Evidence on MMI Pretreatment
| Study / Guideline | Type | Key Finding on Efficacy | Finding on Discontinuation Timing |
|---|---|---|---|
| Andrade et al. (Systematic Review & Meta-Analysis, 2023) [1] | Meta-analysis | No associated increased risk of persistent hyperthyroidism [1]. | Lower risk (non-significant) of persistent hyperthyroidism when MMI stopped ≤7 days before RAI (RR: 0.85, CI: 0.28–2.58) [1]. |
| Korean Thyroid Association (KTA) Guidelines, 2025 [2] | Clinical Practice Guideline | - | Strongly recommends discontinuing MMI for 3 to 7 days before RAI therapy [2]. |
| Rokni et al. (Clinical Trial, 2015) [3] | Randomized Clinical Trial | No difference in treatment response rates at 1, 3, 6, and 12 months post-RAI [3]. | No difference in response between discontinuation 24-48 hrs, 48.1-72 hrs, or 72.1-168 hrs (up to 7 days) pre-RAI [3]. |
| Walter et al. (Systematic Review, 2023) [4] | Systematic Review & Meta-analysis | Antithyroid drugs associated with negative impact on RAI outcomes (RR=0.81, p=0.02), but with moderate heterogeneity (I²=51%) [4]. | - |
MMI pretreatment is a safe and effective strategy to control thyroid hormone levels before definitive RAI therapy in Graves' disease. The core principle is a short discontinuation period of 3-7 days before radioiodine administration, which does not compromise treatment success rates. This protocol provides a standardized framework for researchers and clinicians to optimize patient outcomes.
Graves disease (GD) represents the most common cause of hyperthyroidism in children and adolescents, with increasing incidence worldwide ranging from 1.5 to 6.5 cases per 100,000 person-years [1]. This autoimmune disorder results from thyrotropin receptor-stimulating antibodies that activate thyroid-stimulating hormone (TSH) receptors, triggering excessive synthesis and secretion of thyroid hormones [2]. The clinical presentation of pediatric GD ranges from asymptomatic to severe manifestations including weight loss despite increased appetite, tachycardia, heat intolerance, anxiety, and declining academic performance [3] [2]. Without appropriate treatment, children with GD face potential complications including accelerated bone maturation, reduced bone mineral density, cognitive impairments, and in severe cases, thyroid storm [4].
Antithyroid drugs (ATDs) represent the first-line treatment for pediatric GD, with this compound (MMI) preferred over propylthiouracil (PTU) in most clinical scenarios due to its more favorable safety profile and once-daily dosing convenience [5] [3]. This compound exerts its therapeutic effect primarily through inhibition of thyroid peroxidase, the enzyme responsible for iodinating tyrosine residues on thyroglobulin and coupling iodotyrosines to form thyroid hormones (thyroxine [T4] and triiodothyronine [T3]) [6]. Unlike PTU, this compound does not inhibit the peripheral conversion of T4 to the more biologically active T3, but its longer half-life and enhanced safety profile make it the preferred agent for pediatric patients [5] [4]. The European Thyroid Association (ETA), American Thyroid Association (ATA), and other professional organizations have established evidence-based guidelines for MMI dosing in pediatric GD, though optimal dosing strategies continue to be refined through ongoing clinical research [3] [1].
Recent evidence-based guidelines from major endocrine societies provide consistent recommendations for initial this compound dosing in pediatric Graves disease, with some variation based on disease severity and regional practices. The European Thyroid Association (ETA) released updated guidelines in 2022 recommending an initial MMI dose between 0.15 and 0.5 mg/kg/day administered once daily [3]. This guideline strongly recommends the dose titration approach over the block-and-replace regimen for most patients, noting that the titration method demonstrates equivalent efficacy with lower adverse effect rates [3]. The ETA further specifies that larger MMI doses up to 0.5 mg/kg/day may be administered in more severe, symptomatic cases, but prolonged use of higher doses should be avoided due to increased risk of adverse effects [3].
The American Thyroid Association (ATA) provides severity-based dosing recommendations rather than weight-based calculations for initial therapy. For adults and children, ATA guidelines suggest: 5-10 mg daily if free T4 is 1-1.5 times the upper limit of normal (ULN); 10-20 mg daily if free T4 is 1.5-2 times ULN; and 30-40 mg daily for free T4 2-3 times ULN [5]. However, these recommendations are primarily based on adult studies, and most pediatric endocrinologists prefer weight-based dosing to account for the wide range of body sizes in children.
Clinical evidence from a 2023 comprehensive study of 161 pediatric GD patients supports a severity-stratified dosing approach: lower MMI doses (0.3-0.5 mg/kg/day) for mild GD, moderate doses (0.6-0.8 mg/kg/day) for moderate to severe GD, and avoidance of very high doses (0.8-1.0 mg/kg/day) due to significantly increased adverse effects [1]. This study demonstrated that dose individualization based on both weight and disease severity optimizes the balance between efficacy and safety [1].
Table 1: Summary of Current Pediatric this compound Dosing Guidelines
| Guideline Source | Initial Dose Range | Dosing Strategy | Maintenance Dose | Special Considerations |
|---|---|---|---|---|
| European Thyroid Association (2022) | 0.15-0.5 mg/kg/day | Dose titration preferred over block-and-replace | 0.1-0.3 mg/kg/day | Higher doses (0.5 mg/kg) for severe disease; once-daily dosing |
| American Thyroid Association (2016) | 0.4-0.7 mg/kg/day (pediatric specific); severity-based for adults | Dose titration | 0.2-0.3 mg/kg/day | Based on adult data; weight-based preferred in children |
| Drugs.com Dosage Guide | 0.4 mg/kg/day | Divided dosing (every 8 hours) | 0.2 mg/kg/day | Divided dosing despite long half-life |
| Clinical Evidence (2023) | 0.3-0.8 mg/kg/day (severity-based) | Dose titration | 0.2-0.3 mg/kg/day | Avoid >0.8 mg/kg/day due to safety concerns |
This compound demonstrates excellent oral bioavailability (80-95%), reaching peak plasma concentrations within 1-2 hours after administration [6]. Unlike many medications, food intake does not significantly affect this compound absorption, allowing for flexible dosing schedules [6]. This compound exhibits minimal protein binding (<10%) and has a low volume of distribution (approximately 0.4 L/kg), yet its lipophilic nature enables efficient penetration into thyroid tissue [6]. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP2C9) and has an elimination half-life of 4-6 hours [6].
Despite the relatively short half-life, this compound's intrathyroidal concentration and prolonged inhibition of thyroid peroxidase allow for once-daily dosing in most pediatric patients [3] [4]. This pharmacokinetic advantage significantly improves adherence in children and adolescents compared to multiple daily dosing regimens. Renal excretion represents the primary elimination route, with 10-15% of the administered dose excreted unchanged in urine [6]. While no specific dosage adjustments are recommended for renal impairment, careful monitoring is advised in patients with compromised renal function [6] [7].
Clinical evidence demonstrates that this compound efficacy in pediatric Graves disease follows a dose-response relationship, though with a ceiling effect beyond which higher doses provide diminishing returns and increased adverse effects. A retrospective Japanese study comparing high-dose (≥0.7 mg/kg/day) versus low-dose (<0.7 mg/kg/day) this compound in 27 children found no statistically significant difference in the time required to normalize serum free T4 levels (22.5 ± 7.4 days vs. 28.8 ± 16.2 days, p=0.30) despite significantly different dosing [8]. This study concluded that MMI doses <0.7 mg/kg/day (specifically 0.51 ± 0.12 mg/kg/day) appeared as effective as higher doses in children with mild or moderate GD [8].
A more recent 2023 study of 161 pediatric patients provided deeper insights into severity-based dosing efficacy. This study categorized patients by disease severity (mild, moderate, severe) and assigned different MMI doses (0.3-0.5, 0.6-0.8, or 0.8-1.0 mg/kg/day) [1]. After 12 weeks of treatment, 91.0% of mild patients receiving lower doses (0.3-0.5 mg/kg/day) and 90.9% of severe patients receiving the highest doses (0.8-1.0 mg/kg/day) achieved normalized FT3 levels [1]. However, only 70.8% of severe patients receiving moderate doses (0.6-0.8 mg/kg/day) achieved normalized FT4 levels, suggesting that disease severity rather than dose alone influences treatment response [1].
Table 2: Efficacy Outcomes by this compound Dose and Disease Severity
| Disease Severity | MMI Dose (mg/kg/day) | FT3 Normalization at 12 Weeks | FT4 Normalization at 12 Weeks | Time to Initial Response |
|---|---|---|---|---|
| Mild (n=78) | 0.3-0.5 | 91.0% | 85.9% | 4 weeks (78.2% achieved FT3 normalization) |
| Moderate (n=37) | 0.6-0.8 | 83.8% | 81.1% | 4-8 weeks |
| Severe (n=24) | 0.6-0.8 | 79.2% | 70.8% | 8-12 weeks |
| Severe (n=22) | 0.8-1.0 | 90.9% | 81.8% | 8 weeks (86.4% achieved FT3 normalization) |
The ultimate goal of this compound therapy in pediatric Graves disease is to induce long-term remission, defined as maintenance of euthyroidism for more than 12 months after drug discontinuation [1] [4]. Current evidence suggests that treatment duration rather than initial dosing strategy has the greater impact on remission rates. The overall remission rate after ATD treatment in pediatric GD patients is typically between 20% and 30% after 2 years of therapy but may increase to >60% with longer treatment durations (5 years or more) [6] [3].
The ETA guidelines recommend administering ATDs for at least 3 years and only discontinuing when TSH receptor antibody (TRAb) levels have been low for several months [3]. Longer courses of ATDs (≥5 years) should be considered when the likelihood of remission is low based on disease characteristics at presentation [3]. Measurement of TRAb levels provides valuable predictive value for remission likelihood, with persistently elevated levels indicating low probability of sustained remission after drug discontinuation [3]. Chronic low-dose this compound therapy represents a safe and effective alternative to ablative therapy for patients who relapse after initial treatment or have contraindications to definitive therapy [5].
This compound therapy in pediatric patients is associated with a spectrum of potential adverse effects, ranging from minor reactions to severe, life-threatening complications. The incidence of adverse effects demonstrates a clear dose-dependent relationship, with significantly higher rates observed at higher doses [1]. Minor adverse effects occur in 10-20% of pediatric patients and typically include rash, urticaria, arthralgia, myalgia, transient neutropenia, and mild liver function abnormalities [3] [1]. These reactions are usually self-limiting and may not require drug discontinuation.
The 2023 study of 161 pediatric patients provided compelling evidence of dose-dependent adverse effects, with incidence rates of 12.8% in the low-dose group (0.3-0.5 mg/kg/day), 13.5% in the moderate-dose group (0.6-0.8 mg/kg/day), 16.7% in the severe group with moderate dosing, and 40.9% in the high-dose group (0.8-1.0 mg/kg/day) [1]. This nearly threefold increase in adverse effects at the highest doses underscores the importance of using the minimal effective dose, particularly for long-term therapy [1].
Serious adverse effects are rare but potentially fatal, including agranulocytosis (0.1-0.5%), severe hepatitis (0.1-0.2%), vasculitis, and a lupus-like syndrome [6] [4]. Agranulocytosis typically presents with fever, sore throat, and oral ulcers, requiring immediate medical attention and permanent discontinuation of this compound [5] [4]. Current evidence indicates that most cases of agranulocytosis and severe hepatotoxicity occur within the first 3 months of therapy [5].
Comprehensive baseline assessment and systematic monitoring are essential components of safe this compound therapy in pediatric patients. Prior to initiating treatment, the following baseline evaluations should be obtained:
During treatment, thyroid function tests should be monitored every 2-4 weeks initially after starting this compound, then every 2-3 months once stable euthyroidism is achieved [5] [4]. Routine monitoring of CBC and liver function tests is controversial, but many experts recommend periodic assessment, particularly during the first 3-6 months of therapy [5]. The ETA guidelines recommend checking white blood cell count and liver function tests at baseline because both can be affected by the underlying disease process and ATD therapy [3].
Patients and families should receive comprehensive verbal and written education regarding potential adverse effects and specific instructions to seek immediate medical attention for symptoms such as fever, sore throat, oral ulcers, jaundice, abdominal pain, or dark urine [5] [3]. This education is particularly crucial during the initial months of therapy when serious adverse effects are most likely to occur.
The dose titration approach represents the preferred method for this compound administration in pediatric Graves disease according to current guidelines [3]. This protocol initiates therapy with a weight-based and severity-adjusted dose, followed by gradual dose reduction as thyroid function normalizes. The detailed methodology includes:
Initial Dosing:
Response Assessment:
Dose Titration:
The dose titration approach demonstrates equivalent efficacy to higher-dose regimens while minimizing drug exposure and adverse effects [8] [3]. Clinical studies indicate that this method achieves euthyroidism within comparable timeframes to fixed higher-dose regimens while reducing the incidence of adverse effects by approximately 50% compared to block-and-replace approaches [3].
The block-and-replace approach combines a fixed, higher dose of this compound with levothyroxine replacement to maintain euthyroidism. While this method is generally not preferred in pediatric patients, it may be appropriate in specific clinical circumstances such as significant fluctuations in thyroid function or compliance challenges with frequent dose adjustments [3]. The protocol methodology includes:
This compound Administration:
Levothyroxine Introduction:
Monitoring and Adjustment:
The block-and-replace regimen offers the advantage of fewer dose adjustments and potentially less frequent monitoring once stable, but is associated with higher rates of adverse effects due to increased cumulative this compound exposure [3]. Current evidence indicates this approach should be reserved for specific clinical circumstances and not used routinely in pediatric patients [3].
Figure 1: this compound Dose Titration Protocol Workflow for Pediatric Graves Disease
The decision to discontinue this compound therapy in pediatric Graves disease requires careful assessment of remission likelihood based on clinical and biochemical parameters. Current guidelines recommend continuing ATD therapy for at least 3 years before considering discontinuation, as longer treatment duration correlates with increased remission rates [3]. Key factors influencing remission probability include:
Prior to medication discontinuation, patients should have maintained euthyroidism for at least 12-18 months on minimal this compound doses (2.5-5 mg daily), with normalized TRAb levels on at least two consecutive measurements 3-6 months apart [3]. After drug discontinuation, thyroid function should be monitored every 1-3 months for the first 6 months, then every 3-6 months for the following year, as most relapses occur within the first 12 months after discontinuation [4].
For pediatric patients who experience relapse after an adequate course of this compound, develop significant adverse effects, or demonstrate poor adherence to medical therapy, definitive treatment with either total thyroidectomy or radioactive iodine (RAI) ablation should be considered [3] [4]. The selection between surgical and RAI approaches depends on multiple factors including patient age, goiter size, availability of experienced thyroid surgeons, and family preference.
Total thyroidectomy is recommended for children under 10 years, those with large goiters (>80 grams), or when rapid control of hyperthyroidism is required [3] [4]. Prior to surgery, patients should be rendered euthyroid with this compound, and preoperative potassium iodide may be administered to reduce thyroid vascularity [3] [4]. Surgery should be performed by high-volume pediatric thyroid surgeons to minimize risks of hypoparathyroidism and recurrent laryngeal nerve damage, which occur in 1-3% of cases at experienced centers [4].
Radioactive iodine therapy represents an effective alternative for children over 10 years, particularly when surgery is contraindicated or unavailable [3]. The therapeutic objective in pediatric patients is complete thyroid ablation to prevent relapse and minimize theoretical cancer risk [3]. RAI should be avoided in children under 5 years and used cautiously in children 5-10 years only when surgery is not feasible [3]. Pre-treatment with this compound should be discontinued for 3-7 days before RAI administration and can be resumed 3-7 days after treatment [3].
Figure 2: Long-Term Management and Treatment Escalation Pathway
This compound remains the cornerstone of medical therapy for pediatric Graves disease, with optimal dosing requiring careful consideration of disease severity, patient weight, and individual treatment response. Current evidence supports initial dosing between 0.15-0.8 mg/kg/day based on severity, with prompt dose reduction to the minimal effective maintenance level (0.1-0.3 mg/kg/day) once euthyroidism is achieved. The dose titration approach is preferred over block-and-replace regimens due to equivalent efficacy with superior safety profiles.
Treatment duration should extend for at least 3 years in most cases, with longer courses (5+ years) considered for patients with persistent TRAb elevation or other poor prognostic indicators. Comprehensive patient and family education regarding potential adverse effects, coupled with appropriate baseline assessment and systematic monitoring, is essential for safe administration. For patients requiring definitive therapy, total thyroidectomy performed by high-volume surgeons represents the preferred approach for younger children and those with large goiters, while radioactive iodine ablation provides an effective alternative for adolescents.
Future research directions should focus on personalized dosing algorithms incorporating pharmacogenetic factors, novel biomarkers for remission prediction, and immunomodulatory approaches that may fundamentally alter the therapeutic landscape for pediatric autoimmune thyroid disease.
Graves' disease is the most common cause of hyperthyroidism in children, characterized by the production of autoantibodies that stimulate the thyroid-stimulating hormone (TSH) receptor, leading to excessive thyroid hormone production [1]. Methimazole (MMI), a first-line antithyroid drug, inhibits thyroid hormone synthesis but does not directly address the underlying autoimmune pathology [2]. Selenium, an essential trace element, is a crucial component of antioxidant enzymes like glutathione peroxidases and plays a vital role in thyroid hormone metabolism and immune modulation [3] [4]. The rationale for combination therapy stems from the potential for selenium to counteract oxidative stress in the hyperthyroid state and modulate the autoimmune response, thereby potentially improving treatment efficacy and outcomes [5] [4].
Recent clinical studies provide quantitative evidence supporting the combined use of this compound and selenium in pediatric populations.
| Outcome Measure | Traditional Group (MMI only, n=50) | Combination Group (MMI + Se, n=53) | P-value |
|---|---|---|---|
| Treatment Total Effective Rate | 60.0% (30/45) | 84.9% (45/53) | < 0.05 |
| Thyroid Volume After Treatment (mean) | 6.92 ± 1.03 | 6.37 ± 1.06 | < 0.05 |
| TRAb Levels (Post-Treatment) | Significantly higher | Significantly lower | < 0.05 |
| TPOAb Levels (Post-Treatment) | Significantly higher | Significantly lower | < 0.05 |
| FT4 Normalization Time | Longer | Shorter | < 0.05 |
| Inflammatory Markers (IL-6, IL-8) | Significantly higher | Significantly lower | < 0.05 |
Source: Zhang et al. (2022), World Journal of Clinical Cases [5] [6].
| Outcome Measure | Control Group (MMI only) | Intervention Group (MMI + LCT/Se) | P-value |
|---|---|---|---|
| Time to TRAb Negativity | Reference | Significantly earlier (HR = 2.35) | 0.016 |
| MMI Average Dosage | Reference | Consistently lower | 0.013 |
| MMI Cumulative Dose | Reference | Significantly lower | 0.020 |
| Rate of Spontaneous Remission | Reference | Significantly higher (OR = 11.22) | < 0.001 |
| Symptoms (Tremor, Irritability, etc.) | Reference | Independent reduction in severity | Reported |
Source: Nutrients (2025) [3]. TRAb: TSH Receptor Antibody; LCT: L-Carnitine.
The beneficial effects of the combination therapy are believed to operate through complementary mechanisms. This compound acts directly on the thyroid gland to inhibit thyroperoxidase, thereby blocking the synthesis of the thyroid hormones T4 and T3 [2]. Selenium, incorporated into selenoproteins such as glutathione peroxidases, mitigates the oxidative stress inherent in the hyperthyroid state and supports the deiodination of T4 to the active T3 in peripheral tissues [3] [4]. Furthermore, selenium is posited to exert immunomodulatory effects, potentially leading to the reduction of pathogenic autoantibodies like TRAb and TPOAb [5] [3]. This mechanistic synergy is illustrated below.
This protocol is adapted from the 2022 study by Zhang et al. [5].
This compound use requires vigilant safety monitoring. Key considerations include:
The combination of this compound and selenium represents a promising therapeutic strategy for pediatric Graves' disease. Clinical evidence indicates that this approach can enhance treatment efficacy, promote a faster reduction of key autoimmune antibodies (TRAb, TPOAb), and mitigate inflammation. The proposed protocols provide a framework for further research and clinical validation. Future studies should focus on long-term outcomes, optimal dosing, and the identification of patient subgroups most likely to benefit from this combination therapy.
| Strategy | Mechanism | Application Example & Key Parameters | Key Considerations |
|---|---|---|---|
| Mobile Phase Optimization [1] | Alters relative retention (α) by changing solvent interaction strength; pH control manages ionization of analytes. | Use buffer instead of pure water; adjust pH. Vary organic modifier: Acetonitrile, Methanol, or Tetrahydrofuran (THF) [1]. | Changing organic modifier is one of the most powerful ways to alter peak spacing. Use solvent strength charts to estimate equivalent concentrations [1]. |
| Column Stationary Phase Selection [2] [1] | Changes chemical nature of stationary phase to alter interaction with analytes. | Use a C18 column for reversed-phase separation [2]. Consider columns with smaller particle sizes (e.g., 2.7 µm fused-core) for higher efficiency [1]. | For polar metabolites, a standard C18 column may provide satisfactory simultaneous separation of methimazole and its metabolites [2]. |
| Temperature Adjustment [1] | Increases column efficiency (N) by reducing mobile phase viscosity and increasing diffusion rates. | Operate at elevated temperatures (e.g., 40–60 °C for small molecules). | Higher temperatures can also induce peak spacing changes for ionic/ionizable compounds, which can be beneficial [1]. |
For particularly challenging separations or specific applications, the following advanced methodologies have been reported in the literature:
The following detailed protocol is adapted from a published method for the determination of this compound and its metabolites (N-methylthiourea (MTU), N-methylhydantoin (MEH), 2-mercaptoimidazole (SHMET)) in fish homogenates, which exemplifies a robust RP-HPLC setup [2].
Chromatographic Conditions:
Sample Preparation (Solid-Phase Extraction):
This workflow can be visualized in the following diagram:
What is the most effective first step if two peaks are co-eluting? Changing the organic modifier in your mobile phase (e.g., from acetonitrile to methanol) is often the most effective first step, as it can significantly alter the relative retention (α) of the compounds [1].
My peaks are broad and tailing. What could be the cause? Peak tailing for polar, basic compounds like this compound can occur due to undesirable interactions with silanol groups on the stationary phase. Using a mobile phase buffer at an appropriate pH to control ionization can help mitigate this [2]. Also, ensure your column is not degraded.
How can I improve resolution without changing my column or mobile phase composition? Increasing the column temperature is a straightforward option. This enhances column efficiency (N) by improving mass transfer, leading to sharper peaks and better resolution [1].
Understanding the impurities you might encounter is the first step. The table below summarizes key impurities and their characteristics based on recent research.
| Impurity Name / Type | Chemical Name / Identifier | Key Characteristics & Formation | Reported Analytical Techniques |
|---|---|---|---|
| This compound Impurity C [1] | 1-Methyl-(2-methylthio)-1H-imidazole [1] | Process-related impurity; obtained as iodide salt (C5H9IN2S) crystallizing in monoclinic space group P21/c [1]. | Synthesis, NMR, HPLC, IR, MS, Single-crystal X-ray diffraction [1]. |
| Disulfide Impurity [1] | 2,2′-Disulphanylbis(1-methyl-1H-imidazole) [1] | Oxidation metabolite/impurity; yellow crystals in monoclinic C2/c space group [1]. | Synthesis, NMR, HPLC, IR, MS, Single-crystal X-ray diffraction [1]. |
| Nitrosamine Impurities [2] | Not Specified | Formed from contamination in solvents, raw materials (e.g., nitrates, nitrites); considered potentially genotoxic [2]. | UPLC-Q-TOF MS/MS (recommended for degradation products) [2]. |
| General Degradation Products [2] | Not Specified | Maximum degradation occurs under oxidative hydrolytic conditions [2]. | UPLC-Q-TOF MS/MS [2]. |
Here are answers to common challenges, framed as a technical support FAQ.
Challenge: The main difficulties involve resolving process-related impurities and oxidative degradation products, some of which may be structurally very similar to the Active Pharmaceutical Ingredient (API) or present at low concentrations.
Troubleshooting Steps:
The following diagram outlines a recommended workflow for impurity identification and characterization based on these techniques:
Challenge: Accurately measuring a specified impurity without interference from the high-concentration this compound API.
Troubleshooting Steps:
Challenge: Nitrosamine impurities are potent carcinogens and require strict control according to regulatory guidelines like ICH M7 [1] [2].
Troubleshooting Steps:
What are the common causes of sensitivity loss in GC-MS? Sensitivity reduction can stem from various issues, including a poorly tuned mass spectrometer, a contaminated ion source or injection port, active sites in the liner or column, and suboptimal instrument parameters. Sample-dependent matrix effects, where other compounds in your sample interfere with the analysis of your target analyte, are also a major cause [1] [2] [3].
Can the sample matrix really affect my results for methimazole? Yes, significantly. Biological samples are complex and contain compounds from many chemical classes. Research has shown that these matrix components can cause both signal suppression and signal enhancement for your target analytes, leading to inaccurate quantification [2]. This is a well-known challenge in GC-MS profiling.
What is the best way to improve my detection limits for trace analysis? For the lowest possible detection limits, especially in complex matrices, using MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard. This mode offers superior selectivity and significantly reduces background noise, often achieving detection limits one to two orders of magnitude lower than the more commonly used Selected Ion Monitoring (SIM) mode [4].
The table below outlines common problems and their solutions to help you restore and optimize GC-MS sensitivity.
| Problem Area | Specific Issue | Potential Solution / Action |
|---|---|---|
| Sample & Matrix | Signal suppression/enhancement from biological matrix [2] | Use internal standards (e.g., deuterated analogs) [2] [5]. Perform standard addition to assess matrix effects [2]. |
| Low recovery of volatile or polar compounds | Ensure proper derivatization [6]. For SCFAs, dehydration pretreatment with sodium sulfate before BSTFA derivatization proved effective [6]. | |
| Instrument & Method | Sub-optimal MS detection mode [4] | For trace analysis, switch from Full Scan or SIM to MRM mode on a GC-MS/MS system for maximum sensitivity [4]. |
| Incomplete transfer during injection; compound interactions in column [2] | Optimize injection port liner geometry and temperature program. Ensure the liner is clean and deactivated [2]. | |
| General reduction in signal and peak quality | Perform routine maintenance: replace/clean injection liner, cut column inlet, and clean ion source [1]. Verify MS tuning with appropriate standards [1] [5]. |
Here are detailed methodologies from the literature that highlight best practices for sensitive detection, which can be adapted for this compound-related compounds.
This protocol for analyzing Short-Chain Fatty Acids (SCFAs) demonstrates key principles for handling volatile and challenging compounds, which can be applied to this compound analysis [6].
Workflow:
Key Steps:
Performance: This method achieved excellent linearity (R² > 0.999) and low limits of detection (LODs) ranging from 0.064 to 0.067 µM for various SCFAs [6].
While not a GC-MS method, this recent assay for this compound in plasma perfectly illustrates the universal importance of managing the matrix effect, a common cause of GC sensitivity issues [7].
Workflow:
Key Steps:
Performance: This approach successfully corrected for matrix variation and yielded satisfactory recoveries (100.39–104.44% for this compound) with low RSD values, demonstrating high accuracy and precision [7].
To summarize the strategies for resolving GC sensitivity issues with this compound:
The table below summarizes a thin-layer chromatography (TLC) with densitometry method, developed for the simultaneous determination of Methimazole (MTZ) and Propranolol (PRP) in spiked human plasma [1].
| Parameter | Specification / Value |
|---|---|
| Application | Quantitative analysis of MTZ (and Propranolol) in spiked human plasma. |
| Sample Pre-treatment | Protein precipitation. 1 mL drug-free plasma spiked with analytes, volume made up to 10 mL with methanol. Sonication (5 min) followed by centrifugation (5 min) to collect clear supernatant [1]. |
| Internal Standard | Hydrocortisone acetate (HCA) [1]. |
| Stationary Phase | Merck Silica gel 60 F254 aluminium-backed TLC plates (20 x 20 cm) [1]. |
| Mobile Phase | Ethyl acetate : Acetone : 33% NH₃ solution (9 : 1 : 0.05, by volume) [1]. |
| Sample Application Volume | 10 µL [1]. |
| Detection | UV densitometry at 254 nm [1]. |
| Calibration Range (MTZ) | 0.1 - 1.2 µg/band [1]. |
| Key Advantage | An environmentally benign ("green") method with validated accuracy and precision per US-FDA bio-analytical specifications [1]. |
Beyond the TLC method, other research approaches can be considered for sample preparation and extraction of this compound.
Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs): A method using a molecularly imprinted polymer as a solid-phase extraction sorbent has been developed for detecting this compound in chicken tissue [2]. While the matrix differs, the core preparation principle is transferable.
Advanced Analysis via LC-MS/MS: For the most sensitive and specific detection, particularly in complex matrices like brain tissue, LC-MS/MS is the preferred method. An optimized protocol for extracting thyroid hormones from brain tissue highlights critical technical considerations that are also relevant for this compound analysis [3]:
Here are solutions to some specific problems you might encounter during method development.
| Challenge | Possible Cause & Solution |
|---|---|
| Low Recovery Rate | Incomplete extraction from the matrix. For tissue samples, ensure thorough homogenization. For MIP-SPE, optimize the loading, washing, and elution solvent composition [2]. |
| Poor Chromatography (Peak Tailing) | Matrix interference or insufficient sample cleanup. Incorporate a more selective cleanup step, such as the MIP-SPE [2] or the mixed-mode SAX cartridge for phospholipid removal [3]. |
| Low Detection Sensitivity | Ion suppression from matrix components or inefficient extraction. The phospholipid cleanup strategy [3] and using an internal standard (e.g., Hydrocortisone acetate [1]) can correct for variability and improve signal. |
The following diagram illustrates the general decision-making workflow for selecting and optimizing a sample preparation method for this compound.
The primary source of analytical interference comes from this compound's metabolic products. The widely accepted metabolic pathway involves S-oxidation, leading to several metabolites that can interfere with analysis [1].
The diagram below illustrates this primary metabolic pathway and its connection to potential interference.
The most significant analytical challenges come from the reactive sulfenic and sulfinic acids, which are short-lived and can form various conjugates, and the stable sulfonic acid, which can be a direct source of interference in chromatographic assays [1].
Here are specific methodologies and considerations for mitigating the interference from metabolites and other compounds.
The key is to use separation techniques that can resolve compounds with similar structures and polarities.
Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the most effective method. It separates compounds based on polarity and then identifies them by their unique mass-to-charge ratio, allowing for clear differentiation between this compound and its metabolites.
Alternative Technique: Thin-Layer Chromatography (TLC). A validated TLC-densitometric method has been shown to successfully resolve this compound from other substances.
Propranolol is often prescribed with this compound. The TLC method described above is explicitly designed for their simultaneous determination and can be a direct solution [3].
For LC-MS methods, you must ensure your method development includes testing with a mixture of both drugs to confirm baseline separation. The table below summarizes the key properties and separation strategies.
| Compound | Molecular Formula | Key Property | Separation Consideration |
|---|---|---|---|
| This compound | C₄H₆N₂S [4] [5] | Low MW, High Polarity [2] | Optimize for early elution on RP columns. |
| Propranolol | C₁₆H₂₁NO₂ [3] | Larger, Less Polar | Will elute later than this compound on RP columns. |
| Sulfonic Acid Metabolite | C₄H₆N₂O₃S [1] | Highly Polar | Even poorer retention than parent drug; may require HILIC. |
Reactive metabolites like the sulfenic acid can bind to proteins or other components in the sample matrix, leading to signal loss or unexpected peaks [1].
The table below summarizes two chromatographic methods suitable for developing a stability-indicating assay for this compound.
| Method Type | Key Parameters | Application & Purpose | Reference |
|---|
| Reversed-Phase HPLC | Column: C18, 5 µm, 250 x 4.6 mm Mobile Phase: Phosphate buffer (pH 8) : Acetonitrile (92:8) Flow Rate: 1.0 mL/min Detection: UV at 252 nm Runtime: 10 min | Analysis of thiamazole (this compound) infusion solutions for in-use stability over 24 hours. [1] | | | HPTLC-Densitometry | Stationary Phase: Silica gel 60 F254 Mobile Phase: Ethyl acetate : Acetone : 33% NH₃ (9: 1: 0.05, v/v/v) Detection: UV at 254 nm Rf for MTZ: 0.67 | Simultaneous quantification of this compound and propranolol in spiked human plasma. A green and cost-effective alternative. [2] | |
Forced degradation studies help identify degradation pathways and validate the stability-indicating power of your method. The following workflow provides a strategic overview.
Q1: My chromatographic peaks for this compound and its degradants are co-eluting. How can I improve separation?
Q2: What are the common degradation products of this compound I should look for?
Q3: How do I select the right stress conditions to avoid over- or under-degradation?
The table below summarizes core quantitative data from meta-analyses and comparative studies, providing a high-level overview of their performance and risk profiles.
| Aspect | Methimazole (MMI) | Propylthiouracil (PTU) | Supporting Data & Context |
|---|---|---|---|
| Hormone Reduction (T3, T4, FT3, FT4) | More effective at reducing levels [1] | Less effective compared to MMI [1] | Meta-analysis of 16 RCTs; MMI showed significantly greater reduction [1]. |
| TSH Increase | More effective at increasing levels [1] | Less effective compared to MMI [1] | Higher TSH levels in MMI group [1]. |
| Onset of Euthyroidism | Faster induction with single daily dosing [2] [3] | Slower induction with single daily dosing [2] [3] | Clinical trials; 15 mg MMI was more effective than 150 mg PTU [2] [3]. |
| Overall Liver Injury Risk | Lower risk [1] | Higher risk [1] | Meta-analysis: OR = 0.208 for liver damage with MMI [1]. |
| Hepatotoxicity in Pregnancy | No significant difference vs. PTU [4] | No significant difference vs. MMI [4] | Meta-analysis of pregnancy outcomes [4]. |
| Risk of Hypothyroidism | Higher risk during treatment [1] | Lower risk during treatment [1] | Suggests need for careful dose titration with MMI [1]. |
| Congenital Anomalies | Higher risk [4] | Lower risk; preferred in 1st trimester [4] [5] | PTU is the preferred choice during the first trimester of pregnancy [4] [5]. |
| Mortality in Thyroid Storm | No significant difference vs. PTU [6] | No significant difference vs. MMI [6] | Large US cohort study; contradicts some guideline recommendations [6]. |
| Vascular Markers (Atherosclerosis) | Improves VCAM-1 only [7] | Improves ICAM-1, VCAM-1, and E-selectin [7] | Small RCT suggests PTU may have additional pleiotropic benefits [7]. |
To support the data presented in the summary tables, here is a detailed breakdown of the key study methodologies and findings.
A 2021 meta-analysis provides a comprehensive overview of the comparative profiles of MMI and PTU [1].
Multiple clinical trials have specifically investigated the once-daily dosing regimen [2] [3].
A 2023 meta-analysis focused exclusively on the critical population of pregnant women [4].
While both drugs are thionamides and inhibit thyroid peroxidase (TPO), thereby reducing the synthesis of thyroid hormones, a key differentiator lies in their additional mechanisms.
This mechanistic difference is often cited as the rationale for preferring PTU in severe thyrotoxicosis or thyroid storm, as it may theoretically lead to a more rapid reduction in the highly active T3 hormone. However, a large 2023 comparative effectiveness study found no significant difference in mortality between PTU and MMI in patients with thyroid storm, suggesting that this theoretical advantage may not translate into a clear clinical benefit [6].
Based on the aggregated evidence, the following guidance can be distilled:
The table below summarizes findings from a prospective clinical trial that directly compared the two regimens in 310 patients with untreated Graves' disease (serum free thyroxine - fT4 ≥5 ng/dL) [1].
| Feature | Methimazole 15 mg + Inorganic Iodine 38 mg/day (M15+I) | This compound 30 mg/day (M30) |
|---|---|---|
| Therapeutic Efficacy | ||
| fT4 normalization in ≤30 days | 45.3% of patients | 24.8% of patients |
| fT4 normalization in ≤60 days | 73.9% of patients | 63.1% of patients |
| Safety Profile | ||
| Adverse effects requiring drug discontinuation | 7.5% of patients | 14.8% of patients |
| Remission Rate | 19.9% (not statistically significant) | 14.8% (not statistically significant) |
The following methodology is adapted from the 2015 clinical trial published in Thyroid [1].
The therapeutic rationale for the combination therapy lies in the distinct and complementary mechanisms of its two components. The following diagram illustrates how this compound and inorganic iodine work together to control hyperthyroidism.
This synergistic action allows the combination of a lower this compound dose with iodine to control hormone levels more rapidly than a higher dose of this compound alone, which only acts on new hormone synthesis [2] [3].
| Study & Design | Patient Population | Treatment Protocol | Key Efficacy Findings | Safety Findings |
|---|
| Farag et al. (2021) Split-face [1] [2] [3] | 30 Egyptian women | Right side: 12 weekly microneedling sessions with 5% Methimazole + twice-daily topical 5% this compound. Left side: Microneedling + placebo. | Significant decrease in hemi-MASI score on this compound side (< 0.001). ~70% patient satisfaction (combined excellent/good/fair) [1] [3]. | No significant local/systemic side effects. No change in serum Thyroid-Stimulating Hormone (TSH) levels [1] [3]. | | Atefi et al. (2016) Double-blind RCT [4] | 55 Iranian females | 5% this compound cream vs. 2% Hydroquinone cream, once nightly for 8 weeks. | Significant reduction in MASI and ΔE (colorimetry) scores for this compound vs. hydroquinone. No statistical difference in patient satisfaction (67.7% vs. 70.3% reported excellent/good response) [4]. | No statistical difference in serum TSH levels before and after treatment [4]. | | Randomized Controlled Study (2024) RCT [5] | 50 participants | 5% this compound vs. 4% Hydroquinone, applied nightly for 8 weeks. | Hydroquinone showed greater initial MASI reduction. This compound showed more stable long-term results with a lower relapse rate after treatment cessation [5]. | Information not specified in the abstract. |
For research and development purposes, here are the detailed methodologies from the key studies:
Farag et al. (2021) - Microneedling-Enhanced Delivery [2] [3]
Atefi et al. (2016) - Topical Cream Application [4]
The following diagram illustrates the proposed mechanism by which topical this compound lightens skin pigmentation, based on experimental studies.
As shown above, this compound is believed to achieve its depigmenting effect through a dual mechanism [4]:
Unlike hydroquinone, which can be cytotoxic to melanocytes, this compound inhibits melanin synthesis without destroying the melanocytes themselves, which is considered a potential safety advantage [4] [2].
| Parameter | Methimazole | Carbimazole |
|---|---|---|
| Drug Status | Active drug | Prodrug (inactive itself) |
| Active Metabolite | This compound itself | This compound [1] [2] |
| Bioavailability | 80-95% [3] [4] | Rapid and nearly complete conversion to this compound [5] [6] |
| Time to Peak Serum Concentration (Tmax) | 0.25 - 4.0 hours [7]; 1-2 hours [4] | For this compound: ~2 hours [1] |
| Peak Serum Concentration (Cmax) | Higher | Lower for this compound after carbimazole administration [1] |
| Elimination Half-Life | 2 - 6 hours [6] [4]; ~5 hours [7] | Governed by its conversion to this compound |
| Protein Binding | Minimal (<10%) [6] [4] [7] | Data limited, but this compound metabolite has minimal binding |
| Key Metabolic Pathway | Hepatic (CYP450, FMO systems) [7] | Conversion to this compound (enzymatic/hydrolysis) [6] [2] |
| Dosage Equivalency | Reference | ~1.6:1 molar ratio (e.g., 5 mg carbimazole ≈ 3 mg this compound) [1] [2] |
The metabolic relationship between the two drugs can be visualized in the following pathway.
The comparative data in the summary table is supported by specific study designs and experimental protocols.
The pharmacokinetic profile of these drugs informs their clinical and research use.
| Outcome Measure | Radioactive Iodine (RAI) Therapy | Long-Term Methimazole (LT-MMI) Therapy |
|---|---|---|
| Euthyroidism Achievement Time | ~9.4 months (slower) [1] | ~3.5 months (faster) [1] |
| Long-Term Euthyroid State Maintenance | Patients spent ~78% of a 60-month period euthyroid [1] | Patients spent ~95% of a 60-month period euthyroid [1] |
| Treatment Failure & Retreatment | ~46% required a second RAI dose within 9 months (in one study) [2] | Information not available in search results |
| Hypothyroidism Development | High rate (56% overt hypothyroidism in one study); often an expected outcome requiring lifelong levothyroxine [1] [3] | Very low rate (3% in one study) [1] |
| Impact on Thyroid Eye Disease (TED) | Associated with faster initial improvement in TED activity when combined with glucocorticoids [4] [5] | Slower initial TED improvement with glucocorticoids, but long-term (72-week) outcomes equal to RAI group [4] [5] |
The outcomes in the table above are derived from specific clinical studies. Here is a detailed look at their methodologies.
This study directly compared RAI and this compound in patients whose hyperthyroidism relapsed after an initial RAI treatment [1].
This study evaluated how the choice of hyperthyroidism treatment affected the course of moderate-to-severe Thyroid Eye Disease when all patients received intravenous glucocorticoids [4] [5].
This study provides data on the success rate of initial RAI therapy and the need for re-treatment [2].
The following workflow diagram summarizes the clinical decision pathway and long-term outcomes for hyperthyroidism treatment based on the analyzed studies:
The table below summarizes the key differences between the two primary antithyroid drugs (ATDs) in use today, based on current treatment guidelines and recent pharmacovigilance data [1] [2] [3].
| Feature | Methimazole (MMI) | Propylthiouracil (PTU) |
|---|---|---|
| Standard of Care | First-line for non-pregnant adults [3] | Second-line; reserved for specific cases [3] |
| Dosing Frequency | Once daily [1] [3] | 3-4 times per day [1] [3] |
| Mechanism of Action | Inhibits thyroid peroxidase (TPO), reducing thyroid hormone synthesis [1] | Inhibits TPO; also inhibits peripheral conversion of T4 to T3 [1] |
| Risk of Severe Liver Injury | ~0.1% [3] | ~0.3%; carries an FDA boxed warning [3] |
| Use in Pregnancy | Contraindicated in first trimester (teratogenic) [1] [3] | Drug of choice during first trimester [1] [3] |
| Use in Thyroid Storm | Not preferred | Preferred due to peripheral action [3] |
| Common Monitoring | CBC, LFTs (baseline and periodic) [3] | CBC, LFTs (more frequent monitoring due to hepatotoxicity risk) [3] |
For a meaningful comparison, the following details on efficacy, safety, and methodology are crucial.
A comprehensive 2025 analysis of the FDA Adverse Event Reporting System (FAERS) database characterized the safety profile of this compound, confirming known risks and identifying potential new signals [2] [5].
The following diagram illustrates the workflow of this large-scale pharmacovigilance study.
The current clinical landscape for hyperthyroidism treatment is dominated by this compound, PTU, and non-pharmacological options like radioactive iodine. The active areas of research are less about developing entirely new small-molecule antithyroid drugs and more about:
| Parameter | Details / Value |
|---|---|
| Formulation Type | Microemulsion (ME) |
| Drug Load | 3% this compound [1] |
| Oil Phase | Oleic Acid-Transcutol P (1:10 ratio) [1] |
| Surfactant System | Tween 80 and Span 20 [1] |
| Cosurfactant | Propylene Glycol [1] |
| Droplet Size | 7.06 to 28.13 nm [1] |
| Viscosity | 120 to 254 centipoises [1] |
| Key Finding | Characteristics and release depend on surfactant/cosurfactant ratio, water, and oil content [1]. |
| Optimal Formulation | High surfactant-to-cosurfactant ratio, low water and oil percentages [1] [2]. |
Microemulsions are thermodynamically stable, transparent dispersions with ultra-small droplet sizes (typically 10-100 nm), which contribute to their enhanced penetration ability [3].
The following workflow outlines the standard methodology used in research to evaluate the skin permeation of topical formulations like microemulsions.
The key steps involved are [1]:
Irritant;Health Hazard